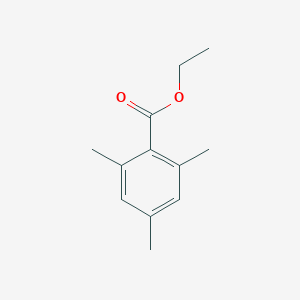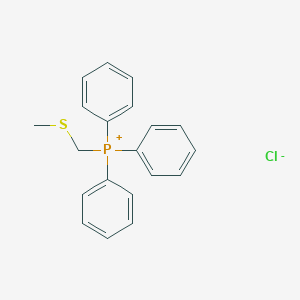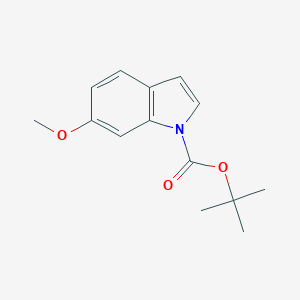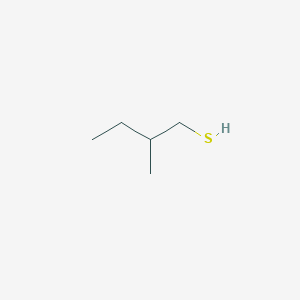
Chromoionophore XI
Overview
Description
Chromoionophore XI (ChXI) is a synthetic chromophore, or light-sensitive molecule, that has been used in a variety of scientific and medical research applications. ChXI is a novel chromophore that has been developed to improve the sensitivity and accuracy of photochemical, photophysical, and photobiological measurements. It is a versatile tool that can be used to study a range of biological processes, including protein folding, cell signaling, and gene expression. ChXI has been used in a variety of research applications, including imaging, spectroscopy, and in vitro and in vivo assays.
Scientific Research Applications
1. Chromoionophore I in Monolayer Formation and Behavior
Chromoionophore I, a lipophilic isologue of oxazine-dye Nile Blue, was studied for its ability to form monolayers on water surfaces. These monolayers exhibited varying stability depending on the pH and the protonation degree of the chromoionophore molecule. The research highlighted the potential use of chromoionophore I monolayers as templates in creating densely packed protein arrays (Ishii, 2009).
2. Chromatin Regulation and Cell-Fate Decisions
While not directly involving chromoionophore XI, studies on chromatin regulation provide insights into the broader field of chromoionophore research. Chromatin control and its structure play crucial roles in lineage commitment and differentiation in hematopoiesis (Georgopoulos, 2002).
3. Decomposition in Chromoionophore-based Sensors
Research on the stability of chromoionophore-based sensors discovered that chromoionophore ETH 5294 undergoes decomposition under certain conditions, affecting the performance of pH-sensitive membranes. This study suggests a need for reevaluation in certain practices within chromoionophore-based sensor research (Langmaier & Lindner, 2005).
4. Binding Properties of Chromoionophores in Sensing Membranes
A study on the binding properties of various chromoionophores, including ETH 5294, in solvent polymeric membranes used in optical and potentiometric ion sensors revealed significant differences in acidity constants based on the type of plasticizer used. This research provides valuable information for the design of more effective ion-selective sensors (Qin & Bakker, 2002).
5. Role of Chromatin in Gene Expression and Cellular Processes
Exploration of chromatin's role in gene expression and cellular processes, though not directly related to this compound, adds to the understanding of the molecular environment in which such compounds could interact. Chromatin's dynamic structure significantly influences genomic function and cell fate decisions (Jenuwein & Allis, 2001).
6. Cation Responsive Chromoionophore with NIR Sensitivity
A cation-responsive chromoionophore based on a dicyanovinylindane subunit was synthesized, demonstrating significant spectral changes in the near-infrared range upon binding cations. This highlights the potential for developing advanced sensing materials with specific responsiveness to environmental changes (Citterio, Sasaki, & Suzuki, 2001).
Mechanism of Action
Target of Action
Chromoionophore XI, also known as Fluorescein octadecyl ester or ETH 7061 , is a lipophilized pH indicator . It is primarily used as an ionophore in various applications . One of its notable targets is the CCR5 receptor on the surface of HIV-1 . The CCR5 receptor plays a crucial role in the entry of HIV-1 into CD4+ cells .
Mode of Action
This compound acts by binding to its target, the CCR5 receptor . This binding inhibits the entry of HIV-1 into CD4+ cells, leading to a decrease in viral load . In other applications, it serves as a lipophilic pH indicator, changing its color in response to changes in pH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV-1 infection pathway . By binding to the CCR5 receptor, it prevents HIV-1 from entering CD4+ cells, thereby inhibiting the progression of the infection .
Pharmacokinetics
As a lipophilized compound , it is likely to have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
The binding of this compound to the CCR5 receptor inhibits HIV-1 entry into CD4+ cells . This results in a decrease in viral load, which can slow the progression of HIV-1 infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, as a pH indicator, its color change is dependent on the pH of the environment . Furthermore, its effectiveness as an ionophore can be affected by the presence and concentration of specific ions in the environment .
Future Directions
Chromoionophore XI has been used in research for differential sensing techniques . It has been used in an array of chemosensitive microspheres capable of identifying various neurotransmitters . This method is simple, versatile, and convenient, and could be adopted to various quantitative and qualitative analytical tasks due to the simple adjusting of microspheres components and measurement conditions .
Biochemical Analysis
Biochemical Properties
Chromoionophore XI interacts with the CCR5 receptor on the surface of HIV-1 . The binding of this compound to the receptor inhibits HIV-1 entry into CD4+ cells, leading to a decrease in viral load . This interaction demonstrates the significant role of this compound in biochemical reactions.
Cellular Effects
The binding of this compound to the CCR5 receptor has a profound effect on the cells . It inhibits HIV-1 entry into CD4+ cells, which are a type of white blood cell that fights infection . This inhibition leads to a decrease in viral load, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the CCR5 receptor . This binding inhibits HIV-1 entry into CD4+ cells
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound used in various research settings .
Metabolic Pathways
It is known that this compound interacts with the CCR5 receptor
properties
IUPAC Name |
octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKRSZNYLYOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409203 | |
| Record name | Chromoionophore XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138833-46-2 | |
| Record name | Chromoionophore XI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2S,3S)-3-(2-methylpropyl)oxiran-2-yl]methanol](/img/structure/B156428.png)







